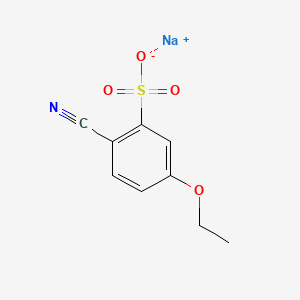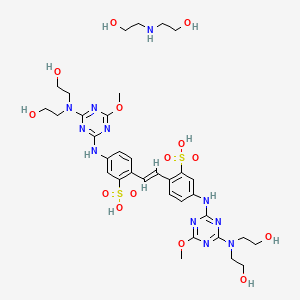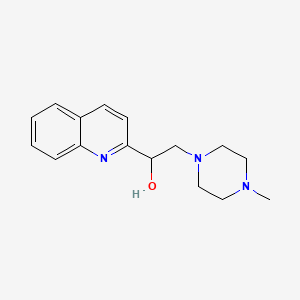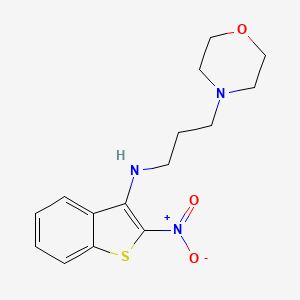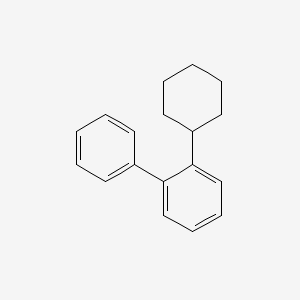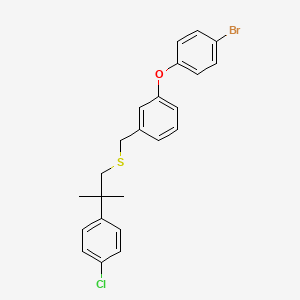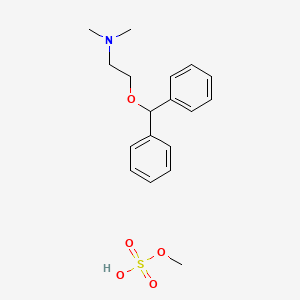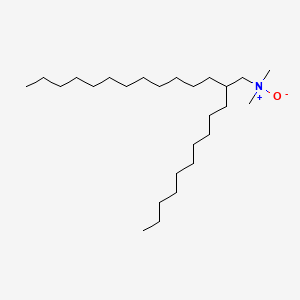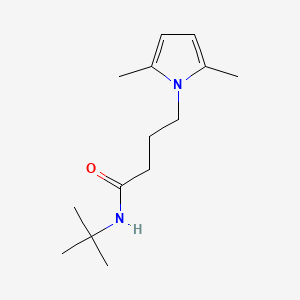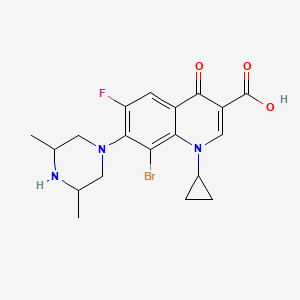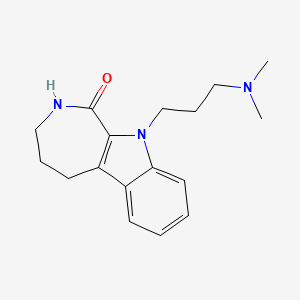
Azepino(3,4-b)indol-1(2H)-one, 3,4,5,10-tetrahydro-10-(3-(dimethylamino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepino(3,4-b)indol-1(2H)-one, 3,4,5,10-tetrahydro-10-(3-(dimethylamino)propyl)- is a complex organic compound that belongs to the class of azepinoindoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azepino(3,4-b)indol-1(2H)-one derivatives typically involves multi-step organic reactions. Common starting materials include indole derivatives and azepine precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce different substituents to the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various functionalized derivatives of the original compound.
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of azepino(3,4-b)indol-1(2H)-one derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds with similar indole structures.
Azepine Derivatives: Compounds with similar azepine structures.
Uniqueness
Azepino(3,4-b)indol-1(2H)-one derivatives are unique due to their combined indole and azepine structures, which confer distinct chemical and biological properties. This uniqueness makes them valuable for various scientific and industrial applications.
特性
CAS番号 |
84298-30-6 |
|---|---|
分子式 |
C17H23N3O |
分子量 |
285.4 g/mol |
IUPAC名 |
10-[3-(dimethylamino)propyl]-2,3,4,5-tetrahydroazepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C17H23N3O/c1-19(2)11-6-12-20-15-9-4-3-7-13(15)14-8-5-10-18-17(21)16(14)20/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,18,21) |
InChIキー |
DNNPBMOUDGYWJF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=C1C(=O)NCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



